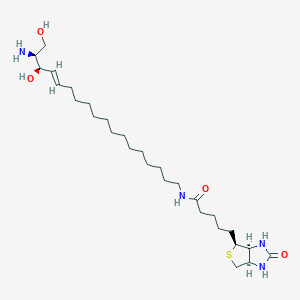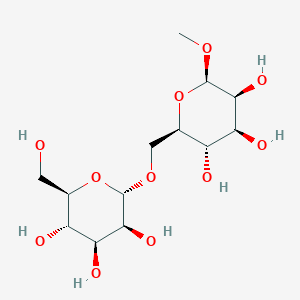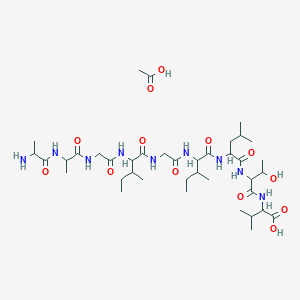
trans-Clomiphene-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Clomiphene-d5 Hydrochloride: is a deuterated form of trans-Clomiphene Hydrochloride, which is a trans isomer of Clomiphene. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. The molecular formula of this compound is C₂₆H₂₄D₅Cl₂NO, and it has a molecular weight of 447.45 .
Mechanism of Action
Target of Action
Trans-Clomiphene-d5 Hydrochloride, a labelled analogue of trans-Clomiphene Hydrochloride , primarily targets estrogen receptors in various tissues . These receptors are found in the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.
Mode of Action
This compound acts as a selective estrogen receptor modulator (SERM) . It can compete with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . This interaction initiates a series of endocrine events, including an increase in the release of pituitary gonadotropins . This, in turn, initiates steroidogenesis and folliculogenesis, leading to the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-ovarian axis . The compound’s interaction with estrogen receptors disrupts the normal negative feedback mechanism of estrogen on the hypothalamus. This disruption leads to an increase in the release of gonadotropins, which stimulate the ovaries to produce and release eggs .
Pharmacokinetics
It is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of Clomiphene is between 4 to 7 days , suggesting that this compound may have similar pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the induction of ovulation . By increasing the release of pituitary gonadotropins, the compound stimulates the growth and maturation of ovarian follicles . This process culminates in ovulation, increasing the chances of conception.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, individual patient characteristics, such as liver function and the presence of certain genetic polymorphisms, can also impact the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Clomiphene-d5 Hydrochloride involves the deuteration of trans-Clomiphene. One common method includes the use of deuterated reagents in the synthesis process. For instance, the deuteration can be achieved by using deuterated solvents and reagents during the chlorination reaction of the geometric isomers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the use of acetic acid or trifluoroacetic acid as catalysts in the chlorination reaction, followed by purification steps to isolate the desired deuterated compound .
Chemical Reactions Analysis
Types of Reactions: trans-Clomiphene-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using platinum oxide as a catalyst.
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol.
Reduction: Platinum oxide in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
trans-Clomiphene-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used as an internal standard in the quantification of clomiphene metabolites.
Clinical Diagnostics: Employed in the development of diagnostic assays for clomiphene and its metabolites.
Organic Chemistry: Utilized in the study of reaction mechanisms and pathways.
Environmental Studies: Applied in the analysis of environmental samples for clomiphene residues
Comparison with Similar Compounds
Clomiphene: The parent compound, used for ovulation induction.
Enclomiphene: The trans isomer of Clomiphene, used in the treatment of male hypogonadism.
Zuclomiphene: The cis isomer of Clomiphene, with a longer half-life compared to Enclomiphene.
Uniqueness: trans-Clomiphene-d5 Hydrochloride is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms provides enhanced stability and allows for precise quantification in mass spectrometry-based assays.
Properties
CAS No. |
1346606-66-3 |
|---|---|
Molecular Formula |
C₂₆H₂₄D₅Cl₂NO |
Molecular Weight |
447.45 |
Synonyms |
(E)-2-[p-[2-chloro-(1,2-diphenyl-d5)vinyl]phenoxy]-triethylamine Hydrochloride; 2-[4-[(1E)-2-Chloro-(1,2-diphenyl-d5)ethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride; (E)-Clomiphene Hydrochloide-d5; Enclomifene Hydrochloride-d5; Enclomiphene Hyd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)




![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)

![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)
